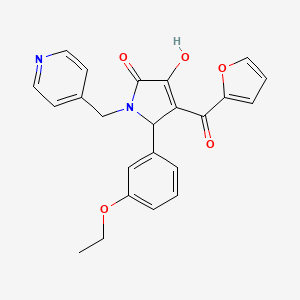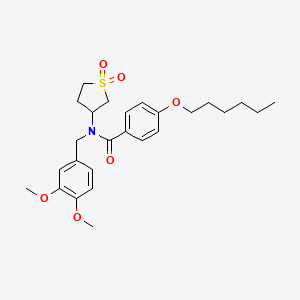![molecular formula C15H20N4O3S B12135444 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12135444.png)
3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-metilprop-2-en-1-il)sulfanil]-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-4-amina es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, un grupo sulfanyl y un grupo trimetoxifenil. Los derivados de triazol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(2-metilprop-2-en-1-il)sulfanil]-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-4-amina generalmente implica varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede formar mediante una reacción de ciclización que involucra hidracina y un compuesto de nitrilo adecuado.
Introducción del grupo sulfanyl: El grupo sulfanyl se puede introducir mediante una reacción de sustitución nucleofílica utilizando un reactivo de tiol adecuado.
Unión del grupo trimetoxifenil: El grupo trimetoxifenil se puede unir mediante una reacción de acoplamiento, como un acoplamiento de Suzuki o Heck, utilizando un haluro de trimetoxifenil y un catalizador de paladio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización de procesos para escalar la producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[(2-metilprop-2-en-1-il)sulfanil]-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-4-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar para formar un sulfóxido o sulfona.
Reducción: El anillo de triazol se puede reducir en condiciones específicas para formar un derivado de dihidrotriazol.
Sustitución: El grupo trimetoxifenil puede sufrir reacciones de sustitución electrofílica aromática.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: La sustitución electrofílica aromática se puede facilitar utilizando reactivos como bromo (Br₂) o ácido nítrico (HNO₃).
Productos principales
Oxidación: Derivados de sulfóxido o sulfona.
Reducción: Derivados de dihidrotriazol.
Sustitución: Derivados de trimetoxifenil halogenados o nitrados.
Aplicaciones Científicas De Investigación
3-[(2-metilprop-2-en-1-il)sulfanil]-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-4-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso como agente farmacéutico debido a su núcleo de triazol, que es conocido por sus propiedades terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-[(2-metilprop-2-en-1-il)sulfanil]-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-4-amina implica su interacción con objetivos moleculares específicos. El anillo de triazol puede interactuar con enzimas y receptores, potencialmente inhibiendo su actividad. El grupo sulfanyl también puede desempeñar un papel en la modulación de la reactividad y la afinidad de unión del compuesto. El grupo trimetoxifenil puede mejorar la lipofilia del compuesto, ayudando a su absorción y distribución celular.
Comparación Con Compuestos Similares
Compuestos similares
- 3-[(2-metilprop-2-en-1-il)sulfanil]-5-fenil-4H-1,2,4-triazol-4-amina
- 3-[(2-metilprop-2-en-1-il)sulfanil]-5-(4-metoxifenil)-4H-1,2,4-triazol-4-amina
- 3-[(2-metilprop-2-en-1-il)sulfanil]-5-(3,4-dimetoxifenil)-4H-1,2,4-triazol-4-amina
Singularidad
La presencia del grupo trimetoxifenil en 3-[(2-metilprop-2-en-1-il)sulfanil]-5-(3,4,5-trimetoxifenil)-4H-1,2,4-triazol-4-amina lo distingue de otros compuestos similares. Este grupo puede influir significativamente en la actividad biológica, la solubilidad y las propiedades químicas generales del compuesto, lo que lo convierte en un compuesto único y valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C15H20N4O3S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-(2-methylprop-2-enylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H20N4O3S/c1-9(2)8-23-15-18-17-14(19(15)16)10-6-11(20-3)13(22-5)12(7-10)21-4/h6-7H,1,8,16H2,2-5H3 |
Clave InChI |
SEQHMFBIYJGHBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CSC1=NN=C(N1N)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135371.png)

![N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135378.png)

![N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135385.png)

![N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12135388.png)

![1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12135403.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12135439.png)
![1-[(2E)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-phenylthiourea](/img/structure/B12135452.png)

